molecular formula C18H21ClN2O6S B300456 N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Cat. No. B300456
M. Wt: 428.9 g/mol
InChI Key: VXMKIJNTVPEUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound is also known as CMA and has a molecular formula of C19H23ClN2O6S. It is a white to off-white powder that is soluble in organic solvents.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell types. However, a limitation of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the reaction of 3-chloro-4-methoxyaniline and 3,4-dimethoxybenzene sulfonamide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide

Molecular Formula

C18H21ClN2O6S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O6S/c1-25-15-7-5-12(9-14(15)19)20-18(22)11-21(28(4,23)24)13-6-8-16(26-2)17(10-13)27-3/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

VXMKIJNTVPEUGO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)OC

Origin of Product

United States

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